

Spectroscopic Profile of 5-Methoxyquinazolin-4(3H)-one: A Technical Guide

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Compound of Interest

Compound Name: **5-methoxyquinazolin-4(3H)-one**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-methoxyquinazolin-4(3H)-one**, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for **5-methoxyquinazolin-4(3H)-one**, this report presents the spectroscopic data for a closely related derivative, 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one, as a representative example. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and development of quinazolinone-based therapeutic agents.

Spectroscopic Data

The structural elucidation of quinazolinone derivatives relies on the collective interpretation of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei. The data presented below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[\[1\]](#)

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.06	s	1H	-OH
7.42	q, $J = 2.7$ Hz	1H	Ar-H
7.37–7.19	m	5H	Ar-H (benzyl)
7.11	td, $J = 5.6, 2.7$ Hz	3H	Ar-H
6.81	d, $J = 2.8$ Hz	2H	Ar-H
6.73	d, $J = 7.6$ Hz	1H	Ar-H
5.13	s	2H	-CH ₂ - (benzyl)
3.99	s	2H	-CH ₂ -
3.97	s	3H	-OCH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
161.7	C=O
158.5	C-O (Ar)
158.4	C-O (Ar)
154.4	C=N
139.6	C (Ar)
136.1	C (Ar)
136.0	C (Ar)
130.9	CH (Ar)
129.8	CH (Ar)
129.2	CH (Ar)
128.0	CH (Ar)
126.6	CH (Ar)
126.4	CH (Ar)
124.1	CH (Ar)
120.8	C (Ar)
119.7	CH (Ar)
115.4	CH (Ar)
113.6	CH (Ar)
108.1	CH (Ar)
55.8	-OCH ₃
46.4	-CH ₂ - (benzyl)
41.2	-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
3005	C-H stretch (aromatic)
1670	C=O stretch (amide)
1593	C=C stretch (aromatic)
1495	C=C stretch (aromatic)
1456	C-H bend (aliphatic)
1362	C-N stretch
1275	C-O stretch (aryl ether)
1155	C-O stretch
1028	C-O stretch
750	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The data below is for 3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one.[\[1\]](#)

m/z	Assignment
373.1547	[M + H] ⁺

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of quinazolinone derivatives.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the quinazolinone sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.

Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 16 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 220 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

Data Processing:

- Process the raw data by applying a Fourier transform.
- Phase the spectrum and apply a baseline correction.
- Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the quinazolinone sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm^{-1} .

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

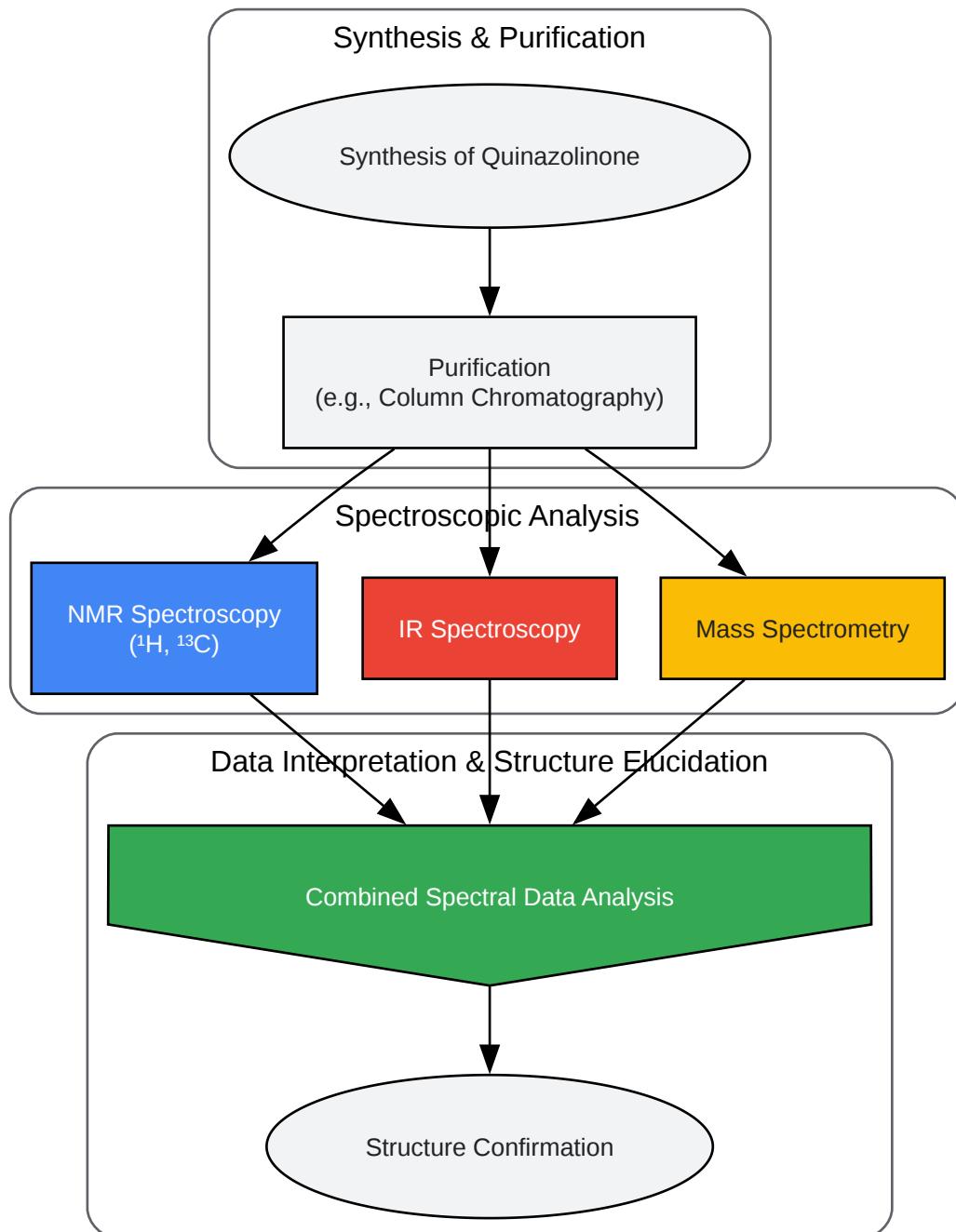
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.

Instrumentation and Data Acquisition:

- Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized quinazolinone compound.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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